Dregeoside Da1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

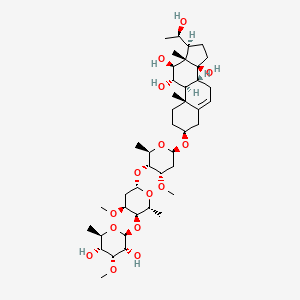

Dregeoside Da1 is a polyhydroxypregnane glycoside isolated from the leaves of Dregea volubilis, a woody climbing plant belonging to the Apocynaceae family . This compound is known for its complex structure, which includes multiple sugar units such as 6-deoxy-3-O-methyl-D-allose, D-cymarose, D-digitoxose, and D-oleandrose . This compound has been studied for its various biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Dregeoside Da1 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates . This inhibition can affect the metabolism of sugars and other carbohydrates within the cell. Additionally, this compound interacts with membrane proteins, altering their function and potentially impacting cellular signaling pathways .

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. It has been observed to induce cytotoxicity in several cancer cell lines, including MB49, K562, MKN-7, HT29, A549, MCF-7, MDA-MB-231, and HepG2 . This cytotoxic effect is likely mediated through the disruption of cell signaling pathways and the induction of apoptosis. This compound also influences gene expression, leading to changes in the expression levels of genes involved in cell proliferation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. This compound binds to glycosidases, inhibiting their activity and thereby affecting carbohydrate metabolism . Additionally, this compound can modulate the activity of membrane proteins, leading to alterations in cellular signaling pathways. These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of glycosidase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of metabolic pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with glycosidases, inhibiting their activity and thereby affecting the breakdown and utilization of carbohydrates . This inhibition can lead to changes in metabolic flux and the accumulation of certain metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in certain cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to certain cellular compartments through targeting signals and post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or Golgi apparatus, where it can interact with glycosidases and other enzymes . These interactions are essential for the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Dregeoside Da1 involves the extraction of the compound from the leaves of Dregea volubilis using methanol . The methanol extract is then subjected to various chromatographic techniques to isolate and purify this compound. The structure of the compound is elucidated using spectroscopic methods such as 1D and 2D nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Dregeoside Da1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The compound’s multiple hydroxyl groups make it susceptible to oxidation reactions, which can lead to the formation of different oxidation products .

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its constituent sugar units and aglycone.

Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and catalysts to modify the sugar units in this compound.

Major Products Formed: The major products formed from the chemical reactions of this compound include various oxidized derivatives and hydrolyzed fragments containing the aglycone and individual sugar units .

Scientific Research Applications

Chemistry:

- Used as a reference compound in the structural elucidation of other polyhydroxypregnane glycosides .

Biology:

- Investigated for its potential cytotoxic activity against cancer cell lines .

- Studied for its antibacterial activity against various microorganisms .

Medicine:

- Explored for its potential anti-inflammatory and antidiabetic properties .

- Evaluated for its ability to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism .

Industry:

Mechanism of Action

Dregeoside Da1 is part of a group of polyhydroxypregnane glycosides isolated from Dregea volubilis . Similar compounds include volubiloside A, drevoluoside N, and volubiloside C . These compounds share structural similarities, such as the presence of multiple sugar units and a pregnane aglycone, but differ in the specific sugar residues and their linkages .

Uniqueness of this compound:

Comparison with Similar Compounds

- Volubiloside A

- Drevoluoside N

- Volubiloside C

Properties

IUPAC Name |

(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3/t19-,20-,21-,22-,24+,25-,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPJPPQJMRCTTO-MZBHQFIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@@H]6[C@@H](CC=C5C4)[C@]7(CC[C@@H]([C@]7([C@@H]([C@H]6O)O)C)[C@@H](C)O)O)C)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the known biological activity of Dregeoside Da1?

A1: this compound exhibited cytotoxic activity against the NMDA receptor. [] A study exploring the neuroprotective potential of Wattakaka volubilis root extract in a rat model of diabetes-induced memory dysfunction identified this compound as a constituent with potential binding affinity for the NMDA receptor. [] This suggests that this compound might play a role in modulating neuronal activity, although further research is needed to confirm this and explore its specific mechanisms of action.

Q2: What is the molecular structure of this compound?

A2: While the provided abstracts do not detail the spectroscopic data for this compound, they do confirm it belongs to the class of polyhydroxypregnane glycosides. [, ] These compounds are characterized by a pregnane steroid core structure with multiple hydroxyl (-OH) groups and attached sugar moieties. To determine the exact molecular formula, weight, and specific spectroscopic data (NMR, MS) for this compound, it would be necessary to refer to the full research publications or databases dedicated to natural product chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.